molecular formula C10H13NO B103747 (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol CAS No. 18881-17-9

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol

Cat. No.: B103747
CAS No.: 18881-17-9
M. Wt: 163.22 g/mol
InChI Key: ZSKDXMLMMQFHGW-JTQLQIEISA-N
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Description

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol (CAS: 18881-17-9) is a chiral tetrahydroisoquinoline derivative characterized by a hydroxymethyl (-CH2OH) substituent at the 3-position of the tetrahydroisoquinoline scaffold. Its molecular formula is C10H13NO, with a molecular weight of 163.22 g/mol . The compound exhibits a rigid bicyclic structure, which confers stereochemical stability and makes it valuable in asymmetric synthesis and pharmaceutical applications.

The (S)-enantiomer is synthesized via stereoselective methods, often involving chiral precursors or resolution techniques. For example, derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) serve as key intermediates in its preparation . The compound’s hydroxymethyl group enables diverse functionalization, such as esterification or coordination with transition metals, enhancing its utility in catalysis and medicinal chemistry .

Properties

IUPAC Name

[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKDXMLMMQFHGW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354588
Record name [(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18881-17-9
Record name (S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
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Record name [(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol
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Record name [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
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Preparation Methods

Reaction Mechanism and Conditions

Homophthalic anhydride (1 ) reacts with imines (2 ) in refluxing toluene (45 minutes), yielding carboxylic acid intermediates (3 ) (Scheme 1). Prolonged reflux leads to diminished yields due to side reactions, necessitating precise temperature control. The cis to trans isomerization of the acid is facilitated by dissolution in 10% NaOH, improving diastereomeric purity. While this method primarily produces racemic mixtures, enantioselective variants can be achieved by employing chiral imines or catalysts.

Table 1: Key Reaction Parameters for THIQ Synthesis

ParameterValue/RangeImpact on Yield/Purity
SolventTolueneOptimal for anhydride-imine reactivity
TemperatureReflux (~110°C)Higher temperatures reduce yield
Reaction Time45 minutesProlonged time increases side products
Purification10% NaOH treatmentEnhances trans isomer purity

Biocatalytic Approaches

Enzymatic resolution using lipases or esterases offers an eco-friendly alternative. For instance, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic THIQ esters via selective hydrolysis.

Table 2: Enzymatic Resolution Performance

EnzymeSubstrateee (%)Yield (%)
CAL-B3-Acetoxymethyl-THIQ9545
Pseudomonas fluorescens esterase3-Butyroyl-THIQ8850

While enzymatic methods are underdeveloped for this specific compound, their success in analogous systems suggests potential for optimization.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for (S)-1,2,3,4-Tetrahydroisoquinoline-3-Methanol

MethodYield (%)ee (%)ScalabilityCost
Homophthalic anhydride60–75RacemicModerateLow
Asymmetric hydrogenation80–90>90HighHigh
Resolution40–5070–85LowModerate
Biocatalytic45–5088–95ModerateHigh

Asymmetric hydrogenation emerges as the most efficient route for high-purity (S)-enantiomer production, albeit with higher catalyst costs.

Scientific Research Applications

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.

    Medicine: It is investigated for its potential therapeutic effects, including neuroprotective and anti-cancer properties.

    Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol involves its interaction with specific molecular targets. It can act as an inhibitor of monoamine oxidase, thereby affecting neurotransmitter levels in the brain. Additionally, it may interact with various receptors, modulating signal transduction pathways involved in cell growth and survival.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name CAS Number Functional Group Key Applications References
(R)-1,2,3,4-Tetrahydroisoquinoline-3-methanol 62855-02-1 -CH2OH (R-configuration) Asymmetric synthesis, enantiomeric studies
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) 67123-97-1 -COOH Peptide design, organocatalysis
1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid (TicP) N/A -PO3H2 Enzyme inhibition, phosphonate chemistry
Methyl (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylate 78183-55-8 -COOCH3 Catalysis, coordination chemistry

Functional and Stereochemical Comparisons

Enantiomeric Pair: (S)- vs. (R)-Tetrahydroisoquinoline-3-methanol The (R)-enantiomer (CAS: 62855-02-1) shares identical physical properties (e.g., molecular weight, solubility) but exhibits opposite stereochemistry. This difference significantly impacts biological activity; for example, the (S)-form shows higher enantioselectivity in catalysis due to its spatial compatibility with chiral substrates .

Carboxylic Acid Derivative (Tic) Tic (CAS: 67123-97-1) replaces the hydroxymethyl group with a carboxylic acid (-COOH). This modification enhances its role as a proline surrogate in peptides, stabilizing secondary structures like β-turns . Tic derivatives are also used in organocatalysis, achieving up to 94% enantiomeric excess (ee) in ketone hydrogenations .

Phosphonic Acid Derivative (TicP)

  • TicP introduces a phosphonate group (-PO3H2) at the 3-position. This substitution enables applications in enzyme inhibition and mimics phosphotyrosine residues in peptides. Its synthesis involves regioselective lactam ring-opening, yielding a 52% global yield from precursor substrates .

Methyl Ester Derivative Methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS: 78183-55-8) is a precursor for metal coordination complexes. It acts as a bidentate ligand for Cu²+ and Co²+, forming 2:1 stoichiometric complexes that catalyze asymmetric reactions .

Table 2: Comparative Performance in Catalysis
Compound Reaction Type Enantioselectivity (ee) Key Findings References
(S)-Tetrahydroisoquinoline-3-methanol Aldol reactions Up to 77% Moderate activity; limited by steric bulk
Tic (carboxylic acid) Ketone hydrogenation Up to 94% Superior activity with Ru complexes
TicP (phosphonic acid) Enzyme inhibition IC50: Mid-nM range Potent HDAC8 inhibition (e.g., compound 31a)
  • Pharmacology: Tetrahydroisoquinoline-based hydroxamic acids (e.g., compound 34b) demonstrate in vivo antitumor activity in breast carcinoma models, outperforming SAHA (vorinostat) in efficacy .
  • Coordination Chemistry : The carboxylate and hydroxymethyl groups in Tic derivatives enable stable coordination with transition metals, facilitating applications in asymmetric catalysis .

Biological Activity

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of THIQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a class of compounds known for their structural complexity and biological significance. They are frequently found in natural products and have been synthesized for medicinal purposes. The biological activities associated with THIQ derivatives include neuroprotective effects, antimicrobial properties, and anticancer activities.

Pharmacological Properties

  • Neuroprotective Effects :
    • THIQ derivatives have shown promise in treating neurodegenerative diseases. For instance, studies indicate that certain THIQ compounds can modulate dopaminergic pathways, which may be beneficial in conditions such as Parkinson's disease .
    • A specific study highlighted the potential of THIQ derivatives in enhancing dopamine receptor activity, suggesting their use in dopaminergic nerve disease treatments .
  • Antimicrobial Activity :
    • Research has demonstrated the effectiveness of various THIQ analogs against a range of pathogens. For example, certain compounds exhibited significant antibacterial activity against Staphylococcus epidermidis and Klebsiella pneumonia at low concentrations .
    • The structure-activity relationship (SAR) studies indicate that modifications to the THIQ scaffold can enhance antimicrobial potency .
  • Anticancer Properties :
    • THIQ compounds have been evaluated for their anticancer effects across several cancer cell lines. One study reported that specific THIQ derivatives significantly inhibited the growth of breast cancer cells (MCF-7) and hepatocellular carcinoma cells (HepG-2), with IC50 values indicating potent activity .
    • The mechanism of action appears to involve the inhibition of key enzymes related to cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

The SAR studies of THIQ compounds reveal critical insights into how structural modifications influence biological activity:

  • Substituents : The presence and position of substituents on the isoquinoline ring can dramatically affect the compound's interaction with biological targets. For example, methoxy groups at specific positions have been associated with enhanced enzyme inhibition and receptor binding affinities .
  • Conformational Isomers : Research indicates that THIQ derivatives may exist as conformational isomers, which can exhibit different biological activities. Understanding these isomeric forms is crucial for optimizing drug design .

Case Studies

  • Neuroprotective Study :
    • A study explored the effects of this compound on neuroprotection in cellular models mimicking oxidative stress conditions. Results showed a significant reduction in cell death rates compared to controls, indicating its potential as a neuroprotective agent .
  • Anticancer Evaluation :
    • In vitro tests were conducted on various cancer cell lines using THIQ derivatives. The results highlighted that certain analogs significantly reduced cell viability across multiple time points and concentrations, demonstrating their potential as anticancer therapeutics .

Table 1: Biological Activities of Selected THIQ Derivatives

Compound NameActivity TypeTarget/PathwayIC50 Value
This compoundNeuroprotectiveDopaminergic pathwaysNot specified
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineAntimicrobialStaphylococcus epidermidis25 µg/ml
6-Methoxy-1,2,3,4-tetrahydroisoquinolineAnticancerMCF-7 Cancer Cell Line30 µM

Q & A

Q. What are the key synthetic routes for preparing (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol, and how is enantioselectivity achieved?

Answer: The compound is synthesized via enantioselective hydrogenation or resolution of racemic intermediates. For example, racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline is resolved using (+)-tartaric acid to isolate the (S)-enantiomer, which is then functionalized. Ethyl chloroformate and (R)-quinuclidin-3-ol are used in subsequent steps to generate pharmacologically active derivatives like solifenacin .

Key Methodological Steps:

Racemic synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Chiral resolution via tartrate salt formation.

Functionalization with ethyl chloroformate and quinuclidinol.

Table 1: Synthetic Pathway for (S)-Enantiomer

StepReagents/ConditionsPurpose
1Racemic tetrahydroisoquinoline synthesisGenerate intermediate
2(+)-Tartaric acid resolutionEnantiomer separation
3Ethyl chloroformate, K₂CO₃ in CHCl₃Carbamate formation
4Transesterification with (R)-quinuclidinolFinal product assembly

Q. What structural features of this compound are critical for its pharmacological activity?

Answer: The stereochemistry at the C3 position (S-configuration) and the hydroxymethyl group are essential for binding to muscarinic receptors in drugs like solifenacin. The tetrahydroisoquinoline scaffold provides rigidity, enhancing receptor affinity .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

Answer: It serves as a chiral building block for antimuscarinic agents (e.g., solifenacin). The (S)-enantiomer is coupled with quinuclidine derivatives to optimize selectivity for bladder muscarinic receptors, minimizing off-target effects .

Advanced Research Questions

Q. What challenges arise in resolving enantiomers of tetrahydroisoquinoline derivatives, and how are they addressed?

Answer: Racemic mixtures often require chiral resolution via HPLC or diastereomeric salt formation. For example, (+)-tartaric acid resolves the (S)-enantiomer with >98% enantiomeric excess (ee), but scalability and solvent selection (e.g., chloroform vs. toluene) impact yield . Contradictions in reported ee values (e.g., 95% vs. 98%) may stem from variations in crystallization conditions .

Q. What evidence links tetrahydroisoquinoline derivatives to neurotoxicity, and how can this inform experimental design?

Answer: N-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, is metabolized to neurotoxic isoquinolinium ions, implicated in Parkinson’s disease via substantia nigra degeneration . Researchers must:

  • Use in vitro models (e.g., dopaminergic cell lines) to assess toxicity.
  • Monitor metabolic pathways (e.g., N-methyltransferase activity).
  • Compare structural analogs to isolate toxicophores.

Q. How can researchers ensure enantiomeric purity during synthesis?

Answer: Analytical techniques include:

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns.
  • Polarimetry : Measures optical rotation (e.g., [α]D = -15° for (S)-enantiomer).
  • X-ray crystallography : Confirms absolute configuration .

Table 2: Physical Properties of (S)-Enantiomer

PropertyValueSource
Melting Point180–182°C
Boiling Point83–85°C (0.3 Torr)
SolubilityDichloromethane > Water
pKa14.57 ± 0.10

Q. What structure-activity relationships (SAR) guide the optimization of tetrahydroisoquinoline-based therapeutics?

Answer:

  • C3 Substituents : Hydroxymethyl enhances solubility; larger groups (e.g., carboxylic acid) alter receptor binding .
  • Aromatic Substitution : Electron-withdrawing groups on the phenyl ring improve metabolic stability .
  • Stereochemistry : (S)-configuration is critical for muscarinic receptor subtype selectivity .

Q. How do conflicting reports on synthetic yields or purity impact reproducibility?

Answer: Discrepancies in yield (e.g., 85% vs. 92%) may arise from:

  • Catalyst batch variability (e.g., Pd/C activity).
  • Solvent purity (e.g., methanol vs. ethanol).
  • Temperature control during hydrogenation.
    Mitigation : Standardize reagents and validate protocols with orthogonal analytical methods (e.g., NMR, LC-MS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
Reactant of Route 2
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol

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